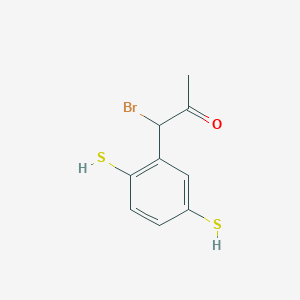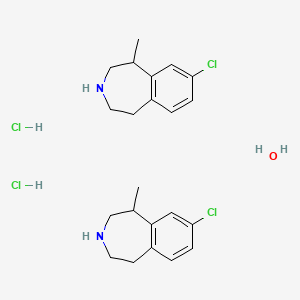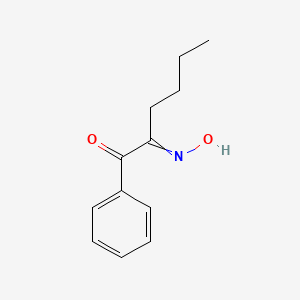
4-Ethyl-5-methylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-methylnonane is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached, and it has branches at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methylnonane can be achieved through various organic synthesis methods. One common approach is the alkylation of alkanes . This involves the reaction of a suitable alkane with an alkyl halide in the presence of a strong base, such as sodium or potassium hydroxide. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-methylnonane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes with fewer carbon atoms.
Substitution: Haloalkanes, such as 4-chloro-5-methylnonane.
Aplicaciones Científicas De Investigación
4-Ethyl-5-methylnonane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the behavior of branched alkanes.
Biology: It can be used to investigate the metabolic pathways of hydrocarbons in microorganisms.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of lubricants and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-methylnonane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with enzymes involved in the metabolism of alkanes. These enzymes, such as cytochrome P450 monooxygenases , catalyze the oxidation of this compound, leading to the formation of more reactive intermediates that can participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-4-methylnonane
- 5-Ethyl-4-methylnonane
- 4-Methyl-5-ethylnonane
Uniqueness
4-Ethyl-5-methylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density may differ from other similar compounds due to the position of the ethyl and methyl groups on the carbon chain.
Propiedades
Número CAS |
1632-71-9 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
4-ethyl-5-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
HKUUNAOHRKAJIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C(CC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


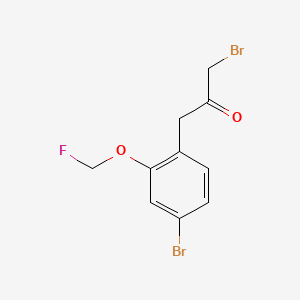

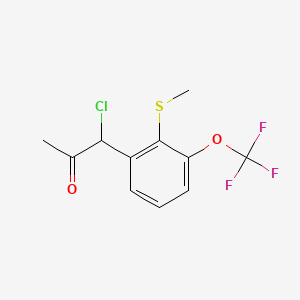
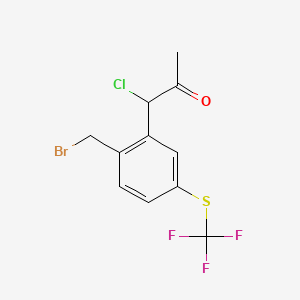
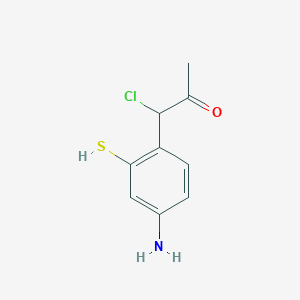
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
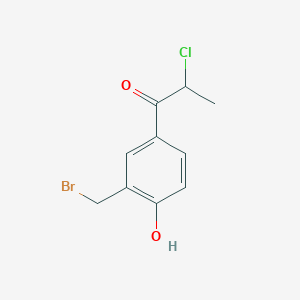

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)


